N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine
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Overview
Description
N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine is a compound that features a pyrimidine core substituted with a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine typically involves the reaction of 5-fluoropyridine with a suitable pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-fibrotic and anti-tumor activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with similar fluorine substitution.
4-N,4-N-Dimethylpyrimidine-2,4-diamine: Lacks the fluoropyridine moiety but shares the pyrimidine core.
Uniqueness
N2-(5-fluoropyridin-2-yl)-N4,N4-dimethylpyrimidine-2,4-diamine is unique due to the combination of the fluoropyridine and dimethylpyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-N-(5-fluoropyridin-2-yl)-4-N,4-N-dimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c1-17(2)10-5-6-13-11(16-10)15-9-4-3-8(12)7-14-9/h3-7H,1-2H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSPXQGBPQKYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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